6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one - 941929-95-9

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Catalog Number: EVT-3090638
CAS Number: 941929-95-9
Molecular Formula: C17H12ClFN2O
Molecular Weight: 314.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical Research: Given the wide range of biological activities displayed by similar pyridazinones [, , , , , , , , , , , , , ], this compound could be investigated for potential therapeutic applications in areas such as:
    • Antihypertensive agents: Pyridazinones have demonstrated promising activity as antihypertensive agents [, ].
    • Anti-inflammatory agents: Some pyridazinone derivatives exhibit anti-inflammatory properties [].
    • Antimicrobial agents: Certain pyridazinones have shown potential as antimicrobial agents [].
  • Materials Science: The presence of halogen atoms in the molecule suggests potential applications in materials science, particularly in the development of:
    • Crystal engineering: The chlorine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and material properties [].
    • Organic semiconductors: Pyridazinone derivatives have been explored as building blocks for organic semiconductors [].

4-Acetyl-2-(2-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one

Compound Description: This compound serves as a starting point for a series of lipophilic and hydrophilic esters aimed at improving antihypertensive activity. It exhibits antihypertensive effects in the spontaneously hypertensive rat (SHR) model []. Relevance: This compound shares the core pyridazin-3(2H)-one structure with 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one. The key structural difference lies in the substituents at the 2, 5 and 6 positions of the pyridazinone ring. This compound possesses a 2-hydroxyethyl group at the 2-position, while the target compound has a 2-fluorobenzyl group. Additionally, this compound has 4-chlorophenyl groups at both the 5 and 6 positions, whereas the target compound has a single 4-chlorophenyl group at the 6-position and no substituent at the 5-position. This structural comparison highlights the modifications explored to enhance the antihypertensive activity of the core pyridazinone scaffold.

2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)

Compound Description: FOMMP is investigated for its potential pharmaceutical effectiveness, particularly as an antiviral agent []. The study employs density functional theory (DFT) and molecular docking analysis to explore its physiochemical properties and potential interactions with SARS-CoV-2 protease inhibitors. Relevance: Both FOMMP and 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one share the fundamental pyridazin-3(2H)-one core structure. The key structural variations reside in the substituents attached to this core. FOMMP features a 2-(4-fluorophenyl)-2-oxoethyl group at the 2-position, a methyl group at the 6-position, and a 4-methylbenzyl group at the 5-position. In contrast, the target compound, 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, incorporates a 2-fluorobenzyl group at the 2-position and a 4-chlorophenyl group at the 6-position, with no substitution at the 5-position. These distinctions underscore the diverse array of substituents that can be appended to the pyridazin-3(2H)-one framework, potentially influencing its biological activities.

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Compound Description: This compound serves as a monomer in the synthesis of novel pyridazinone-containing poly(arylene ether)s. These polymers are investigated for their thermal properties and solubility in different solvents [].Relevance: This compound serves as a building block for creating polymers that incorporate the pyridazin-3(2H)-one motif found in 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one. The presence of the 4-hydroxyphenyl group at the 6-position in this monomer allows for polymerization through ether linkages, resulting in the formation of the desired poly(arylene ether)s.

4-(6-Chloropyridazin-3-yl)phenol

Compound Description: Similar to 6-(4-hydroxyphenyl)pyridazin-3(2H)-one, this compound is utilized as a monomer in the synthesis of high-Tg polymers []. These polymers, incorporating pyridazine moieties, are studied for their thermal properties and solubility characteristics. Relevance: This monomer shares the pyridazine ring system with 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, highlighting the use of pyridazine-based building blocks in polymer chemistry. The key structural difference lies in the absence of the carbonyl group at the 3-position and the 2-fluorobenzyl substituent at the 2-position in 4-(6-Chloropyridazin-3-yl)phenol compared to the target compound. The variations in structure and the presence of the reactive hydroxyl group allow for the creation of diverse polymer architectures with potentially tailored properties.

2-Aryl-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-ones

Compound Description: This group of compounds represents a series of analogues designed and synthesized to investigate their ability to displace 3H-diazepam from rat brain membranes and prevent bicuculline-induced convulsions in mice []. The study aimed to assess their potential as anxiolytic agents.Relevance: This class of compounds showcases the exploration of diverse substituents at the 2-position of the pyridazinone ring, similar to the 2-fluorobenzyl substituent in 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one. The shared benzothiepino[5,4-c]pyridazin-3(2H)-one core structure suggests a potential pharmacophore for anxiolytic activity, with variations in the aryl group at the 2-position likely influencing potency and selectivity.

2-tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2H-Pyridazin-3-One ([18F] BCPP-EF, [18F]1)

Compound Description: This compound, [18F]BCPP-EF, is a radiotracer specifically designed for imaging mitochondrial complex I (MC-I) using positron emission tomography (PET) []. Its development aims to facilitate clinical research studies tracking MC-I activity in Parkinson’s disease and other neurodegenerative diseases. Relevance: [18F]BCPP-EF shares the pyridazin-3(2H)-one core with 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, highlighting the versatility of this scaffold in medicinal chemistry. Despite this commonality, [18F]BCPP-EF possesses a more complex substitution pattern, incorporating a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a substituted pyridylmethoxy group at the 5-position. The presence of the [18F]fluoroethoxy moiety enables its use as a PET tracer. These differences underscore the adaptability of the pyridazinone core for designing molecules with diverse applications in medicinal chemistry and imaging.

4-(2,6-Dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one

Compound Description: This compound is a pyridazinone derivative whose crystal structure has been analyzed []. The study reveals key structural features, including the conformation of the pyridazinone ring and the presence of hydrogen bonding interactions in the crystal lattice.Relevance: The structural similarity of this compound to 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one lies in the shared pyridazin-3(2H)-one core and the presence of a halogenated benzyl group at the 4-position of the pyridazinone ring. This suggests a potential common structural motif for biological activity or specific interactions. The key difference lies in the 2,6-dichlorobenzyl group at the 4-position in this compound compared to the 4-chlorophenyl group at the 6-position in the target compound. Additionally, the (E)-2-phenylethenyl substituent at the 6-position further distinguishes it. These variations in substituents can significantly impact the physicochemical properties and biological activities of the molecules.

4-Acetyl-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one (I)

Compound Description: This pyridazinone derivative serves as a precursor in synthesizing 4-acetyl-2-(2'-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one []. Researchers observed that alkylation of I with ethylene carbonate primarily yielded the N-alkylated product rather than the O-alkylated product.Relevance: Both Compound I and 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one share the core pyridazin-3(2H)-one structure, indicating a potential common starting point for synthesis. The significant difference lies in the substituents at the 2, 4, and 6 positions of the pyridazinone ring. Compound I lacks a substituent at the 2-position, possesses an acetyl group at the 4-position, and has 4-chlorophenyl groups at both the 5 and 6 positions. In contrast, the target compound features a 2-fluorobenzyl group at the 2-position, a 4-chlorophenyl group at the 6-position, and no substituent at the 4-position. These variations highlight the modifications explored in synthesizing derivatives with potentially different biological activities.

6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

Compound Description: This compound is a pyridazinone derivative whose crystal structure has been elucidated []. The study reveals the molecule's three-dimensional arrangement and the orientation of its substituents in the solid state. Relevance: This compound shares the core pyridazin-3(2H)-one structure with 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, and both compounds feature aromatic substituents at the 2 and 6 positions of the pyridazinone ring. This suggests that exploring aryl substituents at these positions might be relevant for modulating biological activity or physicochemical properties. The key distinction lies in the specific substituents. This compound has a methyl group at the 6-position, a p-tolyl group at the 2-position, and a 3-(trifluoromethyl)phenyl group at the 4-position. In contrast, the target compound features a 4-chlorophenyl group at the 6-position and a 2-fluorobenzyl group at the 2-position, with no substitution at the 4-position.

6-Aryl-2-(2-phenyl-1,8-naphthyridine-3-carbonyl)-4,5-dihydro-pyridazin-3(2H)-ones

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity [].
Relevance: These compounds highlight the incorporation of a pyridazin-3(2H)-one moiety into larger, more complex structures. The shared pyridazinone core with 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, coupled with the variation in aryl substituents at the 6-position, suggests a strategy for exploring structure-activity relationships and optimizing desired biological properties.

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: This specific pyridazinone derivative's crystal structure has been studied, revealing details about its molecular conformation and intermolecular interactions in the solid state []. Relevance: This compound shares the core pyridazin-3(2H)-one structure with 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, further emphasizing the prevalence of this scaffold in chemical research. The presence of a benzyl substituent at the 4-position in this compound, although at a different position compared to the 4-chlorophenyl group in the target compound, suggests that exploring benzyl substitutions might be relevant for modulating the molecule's properties or biological activity. The key difference lies in the absence of a substituent at the 2-position and the presence of a phenyl group at the 6-position in 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, compared to the 2-fluorobenzyl and 4-chlorophenyl substituents, respectively, in the target compound.

6-Phenyl-4-Substituted Benzylidene Tetrahydro Pyridazin-3(2H)-Ones

Compound Description: This series of compounds were synthesized and investigated for their analgesic activity. The study employed a hot plate model to assess their efficacy in reducing pain perception in animal models [].Relevance: This series emphasizes the importance of the pyridazin-3(2H)-one core, shared with 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, in medicinal chemistry. The presence of a phenyl group at the 6-position in both the target compound and this series, along with the exploration of different benzylidene substituents at the 4-position, highlights the significance of substituent modifications in influencing pharmacological activity. The key difference lies in the absence of a substituent at the 2-position and the presence of a substituted benzylidene group at the 4-position in the compared series, compared to the 2-fluorobenzyl and 4-chlorophenyl substituents, respectively, in the target compound.

6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones

Compound Description: This class of compounds was identified as a novel group of small-molecule agonists for formyl peptide receptors (FPRs) []. Notably, this group includes potent mixed FPR1 and FPRL1 agonists, as well as specific FPRL1 agonists.
Relevance: This class of compounds highlights the versatility of the pyridazin-3(2H)-one scaffold, also present in 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, for targeting diverse receptors. The shared structural motif, despite differences in substituents, suggests that modifications at various positions of the pyridazinone ring can lead to compounds with distinct pharmacological profiles, including activity towards FPRs.

Properties

CAS Number

941929-95-9

Product Name

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

IUPAC Name

6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one

Molecular Formula

C17H12ClFN2O

Molecular Weight

314.74

InChI

InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2

InChI Key

WXCPVGIKHRFVSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.